6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole
Overview
Description
The compound “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is a heterocyclic compound with a molecular weight of 258.3 . It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been well studied. The simplest method for annulation of a [1, 3]thiazino-[3,2-a]benzimidazole scaffold is the cyclocondensation of 1H-benzimidazole-2-thione and 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and their structure-activity relationship (SAR) analysis based on cellular assays led to the discovery of a number of compounds that showed potent activity .Molecular Structure Analysis
The molecular structure of “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring . Density functional theory (DFT) calculations were performed to investigate the effect of substituents on the structures and intramolecular charge transfer (ICT) using natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis
The compound “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antimicrobial Activity
The imidazole-thiazole hybrid compounds, including “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole”, have been reported to exhibit antimicrobial activities . The synthesized compounds are Pgp substrates and CYP3A4 inhibitors, which contribute to their pharmacokinetic properties .
Antifungal Activity
Thiazoles, a class of compounds to which “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” belongs, have been found to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been reported to inhibit Raf kinases , which are proteins involved in cell division and growth. Inhibition of these proteins can potentially halt the growth of cancer cells . Additionally, some imidazo[2,1-b]thiazole derivatives have shown potent anti-proliferative activities against a number of cancer cell lines .
Neuroprotective Activity
Imidazo[2,1-b]thiazole derivatives have been developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These receptors are involved in the growth and survival of neurons, suggesting that these compounds could have neuroprotective effects .
Anxiolytic Activity
Benzo[d]imidazo[2,1-b]thiazoles, a class of compounds related to “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole”, have been reported to serve as potent non-sedative anxiolytics . This suggests that “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” could potentially have similar effects .
Kinase Inhibitor
Imidazo[2,1-b]thiazoles have been developed as P38 kinase inhibitors . P38 kinases are involved in cellular responses to stress and inflammation, so inhibiting these kinases could have therapeutic benefits .
Antiviral Activity
Thiazoles, a class of compounds to which “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” belongs, have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Activity
Thiazoles have been found to exhibit anti-inflammatory properties . This suggests that “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” could potentially be used in the treatment of inflammatory conditions .
Future Directions
Imidazo[2,1-b]thiazole derivatives have drawn significant interest due to their wide spectrum of pharmaceutical activities. Future research could focus on the design and development of different thiazole derivatives, with the aim of identifying less toxic, selective, and potent new anticancer agents . Furthermore, computer-assisted ADMET studies suggest that newly synthesized analogs could have high penetration to the blood-brain barrier (BBB), better intestinal absorption, non-inhibitors of CYP2D6, adequate plasma protein binding, and good passive oral absorption .
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial properties .
Mode of Action
It is suggested that similar compounds may interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Related imidazo[2,1-b]thiazole derivatives have been reported to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .
Result of Action
Similar compounds have been reported to exhibit antimycobacterial activity .
properties
IUPAC Name |
6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGUEZACXQNHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CSC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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